An In-Depth Technical Guide to 4-Butoxy-2-fluorobenzoic Acid (CAS No. 123843-54-9)
An In-Depth Technical Guide to 4-Butoxy-2-fluorobenzoic Acid (CAS No. 123843-54-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-2-fluorobenzoic acid, identified by the CAS number 123843-54-9, is a fluorinated aromatic carboxylic acid that serves as a valuable building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a butoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that can be exploited to enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of its synthesis, properties, and emerging applications in drug discovery, offering a technical resource for scientists engaged in the design and development of novel therapeutics.
The presence of the fluorine atom at the ortho position can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, while the butoxy group at the para position can modulate its binding interactions with biological targets. These features make 4-Butoxy-2-fluorobenzoic acid an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Butoxy-2-fluorobenzoic acid is essential for its effective utilization in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 123843-54-9 | [1] |
| Molecular Formula | C₁₁H₁₃FO₃ | [1] |
| Molecular Weight | 212.22 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO; limited solubility in water. | Inferred from related compounds |
Synthesis of 4-Butoxy-2-fluorobenzoic Acid
The synthesis of 4-Butoxy-2-fluorobenzoic acid is a multi-step process that typically begins with a readily available fluorinated precursor. A logical and commonly employed synthetic strategy involves two key stages: the formation of a di-substituted benzoic acid with a hydroxyl group, followed by a Williamson ether synthesis to introduce the butoxy chain.
Stage 1: Synthesis of the Precursor, 2-Fluoro-4-hydroxybenzoic Acid
The immediate precursor for the final etherification step is 2-Fluoro-4-hydroxybenzoic acid. A reliable method for its preparation is the nucleophilic aromatic substitution of 2,4-difluorobenzoic acid.[2]
Reaction Scheme:
Figure 1: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid.
Detailed Experimental Protocol: [2]
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Reaction Setup: To a dry 10 L four-neck flask, add dimethylsulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (NaOH, 253 g, 6.32 mol).
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Heating: Heat the mixture to 130 °C and maintain this temperature for approximately 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly pour the reaction solution into 40 L of ice water.
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Acidification: Adjust the pH of the aqueous solution to 2-3 with concentrated hydrochloric acid. It is crucial to ensure the temperature does not exceed 20 °C during this step. A large amount of solid will precipitate.
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Isolation and Purification: Continue stirring the suspension for 2 hours, then collect the solid by vacuum filtration. Wash the filter cake with a suitable amount of water to obtain a white solid.
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Drying: Dry the resulting solid under reduced pressure at 60 °C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid.
Stage 2: Williamson Ether Synthesis to Yield 4-Butoxy-2-fluorobenzoic Acid
The final step involves the O-alkylation of 2-fluoro-4-hydroxybenzoic acid with a suitable butylating agent, typically an n-butyl halide, under basic conditions. This classic Williamson ether synthesis is a robust and widely used method for forming ethers.
Reaction Scheme:
Figure 2: Williamson Ether Synthesis of the title compound.
Generalized Experimental Protocol:
Self-Validating System Rationale: The success of this protocol relies on the complete deprotonation of the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in the presence of a suitable base, followed by the nucleophilic attack of the resulting phenoxide on the primary alkyl halide. The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without significantly solvating the phenoxide nucleophile.
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Deprotonation: In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise with stirring. The reaction mixture may be gently heated to ensure complete formation of the phenoxide.
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Alkylation: To the resulting suspension, add n-butyl bromide (or another suitable n-butyl halide) dropwise at room temperature or slightly elevated temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture and quench with water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
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Isolation and Purification: Collect the crude product by vacuum filtration and wash with water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-Butoxy-2-fluorobenzoic acid.
Applications in Drug Discovery
Fluorinated benzoic acid derivatives are a cornerstone in modern medicinal chemistry due to the beneficial effects of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.[3] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4] While specific marketed drugs containing the 4-Butoxy-2-fluorobenzoic acid moiety are not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of bioactive molecules.
As an intermediate, 4-Butoxy-2-fluorobenzoic acid provides a scaffold that can be further elaborated to target a wide range of biological systems. For instance, fluorinated benzoic acids are known to be key components in the development of anti-inflammatory drugs, analgesics, and compounds targeting specific enzymes or receptors.[5] The butoxy group can serve to occupy hydrophobic pockets in protein binding sites, potentially enhancing potency and selectivity.
Hypothetical Signaling Pathway Modulation:
Given the prevalence of benzoic acid derivatives in pharmacology, it is plausible that molecules derived from 4-Butoxy-2-fluorobenzoic acid could interact with various signaling pathways. For example, they could be designed as inhibitors of enzymes such as kinases or as antagonists for G-protein coupled receptors (GPCRs). The specific biological activity would be determined by the subsequent chemical modifications made to the 4-Butoxy-2-fluorobenzoic acid core.
Figure 3: A conceptual workflow of a drug candidate derived from the title compound.
Conclusion
4-Butoxy-2-fluorobenzoic acid is a strategically designed building block with significant potential in the field of drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and scalable chemical transformations. The unique combination of a fluorine atom and a butoxy group on the benzoic acid scaffold provides a versatile platform for the development of novel therapeutic agents with potentially enhanced pharmacological properties. Further exploration of this compound as a key intermediate in targeted drug discovery programs is warranted and holds promise for the identification of new and effective medicines.
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